

Physical properties of 4-Heptyloxyaniline (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Heptyloxyaniline

Cat. No.: B1329862

[Get Quote](#)

An In-depth Guide to the Physical Properties of 4-Heptyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of **4-Heptyloxyaniline**, a significant intermediate in the synthesis of various organic compounds. The focus of this document is on its melting and boiling points, critical parameters for its purification, handling, and application in research and development.

Core Physical Properties

The accurate determination of physical properties such as melting and boiling points is fundamental to the characterization and utilization of any chemical compound. For **4-Heptyloxyaniline**, these values are crucial for establishing its purity and for designing synthetic and purification protocols.

Data Presentation: A Summary of Physical Constants

The following table summarizes the experimentally determined and reported physical properties of **4-Heptyloxyaniline**.

Physical Property	Value	Conditions
Melting Point	41 - 46 °C	Ambient Pressure
Boiling Point	145 - 147 °C	0.5 torr (Reduced Pressure)
Boiling Point (Literature)	200 °C	Atmospheric Pressure

Note: High molecular weight aniline derivatives are often susceptible to oxidation and decomposition at elevated temperatures. Therefore, distillation is commonly performed under reduced pressure to lower the boiling point and mitigate thermal degradation.

Experimental Protocols: Methodologies for Physical Property Determination

The following sections detail the standard experimental methodologies for the determination of the melting and boiling points of a solid organic compound such as **4-Heptyloxyaniline**.

Melting Point Determination

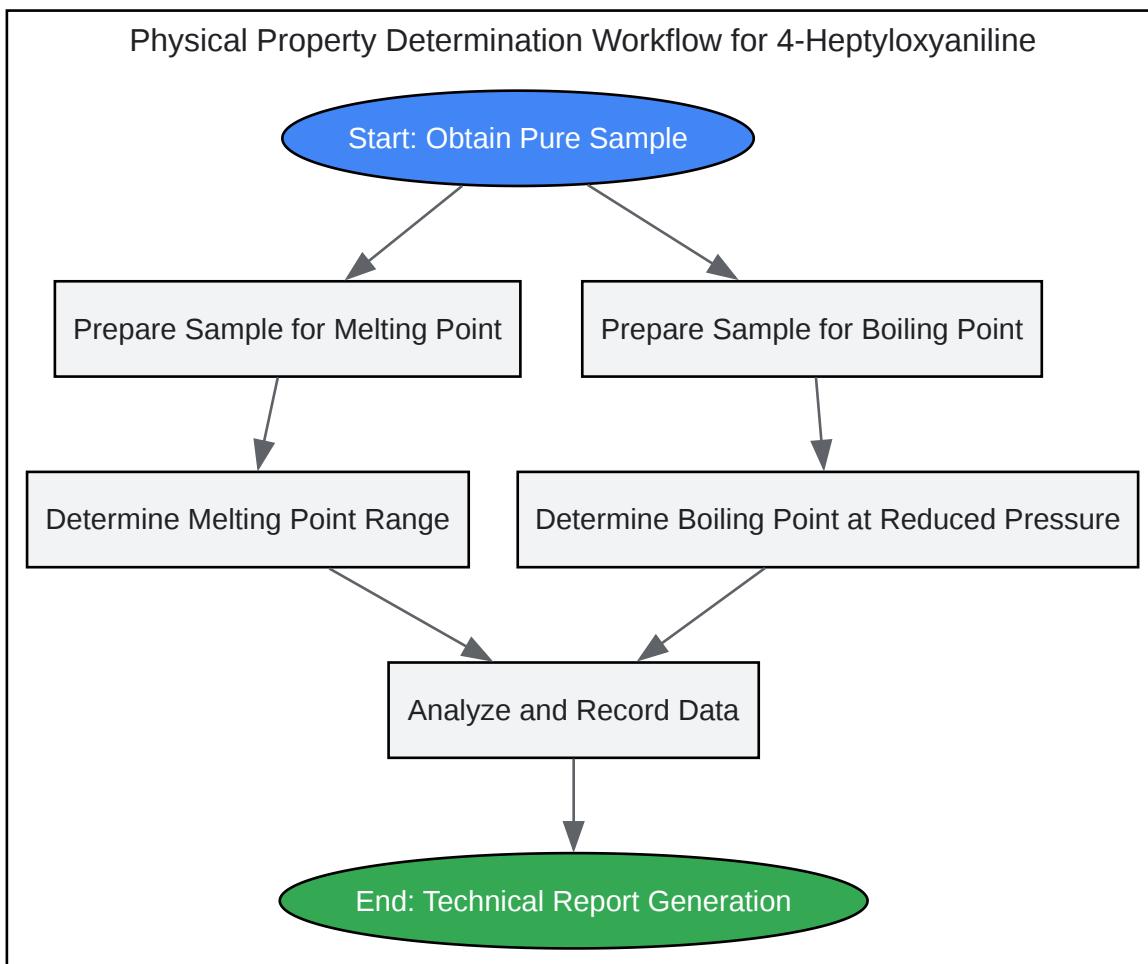
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- Sample Preparation: A small amount of dry, crystalline **4-Heptyloxyaniline** is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a clear liquid are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of high purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.


Methodology for Reduced Pressure Distillation:

Given the thermal sensitivity of **4-Heptyloxyaniline**, its boiling point is most accurately determined under reduced pressure.

- Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.
- Sample Introduction: The **4-Heptyloxyaniline** sample is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.
- Evacuation: The system is evacuated to the desired pressure (e.g., 0.5 torr).
- Heating: The flask is gently heated using a heating mantle.
- Observation: The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Visualizing the Workflow

To better illustrate the process of characterizing the physical properties of **4-Heptyloxyaniline**, the following workflow diagram is provided.

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of the physical properties of **4-Heptyloxyaniline**.

- To cite this document: BenchChem. [Physical properties of 4-Heptyloxyaniline (melting point, boiling point)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329862#physical-properties-of-4-heptyloxyaniline-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com